PFI-4 functions as a highly selective inhibitor of the BRPF1 bromodomain. To understand its mechanism, it's helpful to view the protein complex it targets, as illustrated below.
This compound inhibits the BRPF1 bromodomain, disrupting the formation of a key histone acetyltransferase complex and subsequent gene expression.
This compound is primarily used in basic and translational research to dissect the biological roles of BRPF1. A key application is in studying chemotherapy resistance.
A 2025 study used this compound to investigate Taxol (paclitaxel) resistance in triple-negative breast cancer (TNBC) [3]. The experimental workflow and findings are summarized below.
| Experimental Step | Key Findings in Taxol-Resistant Cells | Effect of this compound / BRPF1 Knockout |
|---|---|---|
| 1. Generate Resistant Cells | Dose-escalation to create Taxol-resistant TNBC cell lines (e.g., T1-160, T2-450). | - |
| 2. Characterize Phenotype | Resistant cells showed reduced growth, evasion of apoptosis, and high expression of the drug-efflux pump ABCB1. | - |
| 3. Identify Vulnerabilities | Chromatin-focused screens identified BRPF1 as a key regulator of Taxol resistance. | - |
| 4. Validate Target | BRPF1 directly binds to the ABCB1 promoter to enhance its expression. | Knockout of BRPF1 sensitized resistant cells to Taxol. |
| 5. Inhibitor Testing | - | This compound, in combination with Taxol, significantly reduced cell viability in resistant cells [3]. |
This research demonstrates that combining this compound with chemotherapy is a promising strategy to overcome resistance in ABCB1-high cancers [3].
When working with this compound, please note the following key points:
This compound serves as a critical tool for exploring epigenetic regulation. Its ability to selectively inhibit BRPF1 is helping to uncover new biology and holds potential for developing future therapies, particularly for challenging cancers with limited treatment options.
BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein and multivalent chromatin reader within histone acetyltransferase (HAT) complexes [1]. It facilitates the assembly and enhances the activity of complexes with HATs like MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7), playing a key role in chromatin remodeling and gene transcription [1]. Dysregulation of BRPF1 is implicated in various cancers.
The diagram below illustrates the domain architecture of the BRPF1 protein and its role in the MOZ/MORF HAT complex assembly.
BRPF1 domain structure and HAT complex assembly. Domains color-coded by function: scaffold (red), chromatin readers (blue), others (green).
This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain [2]. The following table summarizes key biophysical and cellular data that characterize its function.
| Assay Type | Description | Result / Outcome |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures binding affinity and thermodynamics [2]. | Confirmed direct binding to BRPF1 bromodomain. |
| AlphaScreen Assay | Competes with an acetylated histone peptide for binding [2]. | IC₅₀ provided; demonstrates potency and selectivity over other bromodomains (e.g., BRD4). |
| Temperature Shift Assay | Monitors thermal protein stability change upon ligand binding [2]. | Significant ΔTₓ shift observed, confirming binding. |
| Fluorescence Recovery After Photobleaching (FRAP) | Assesses compound engagement in live cells (U2OS) [2]. | Reduced recovery time at 1-5 µM, showing target engagement and increased chromatin residence. |
| NanoBRET Assay | Measures intracellular competition in live cells (U2OS) [2]. | IC₅₀ provided; confirms cell permeability and binding. |
Recent research highlights BRPF1 as a promising therapeutic target in several cancer types, with this compound and other inhibitors showing potential in preclinical models.
Overcoming Chemotherapy Resistance in Triple-Negative Breast Cancer (TNBC): A 2025 study identified BRPF1 as a key regulator of Taxol (paclitaxel) resistance [3]. BRPF1 was found to directly bind to the promoter of the ABCB1 (MDR1) gene, enhancing its expression and promoting a multi-drug resistance phenotype. Knockout or pharmacological inhibition of BRPF1 using inhibitors like This compound and OF-1, in combination with Taxol, significantly reduced cell viability in resistant TNBC cells [3].
Targeting Endocrine Therapy-Resistant Breast Cancers: A 2024 study identified BRPF1 as a master epigenetic regulator essential for the survival of ERα+ breast cancer cells, including those resistant to antiestrogens [4]. BRPF1 interacts with ERα on chromatin, and its inhibition with small molecules like GSK6853 and GSK5959 disrupts estrogen signaling, silences the ESR1 (ERα) gene itself, and induces cell cycle arrest and apoptosis [4].
The diagram below summarizes the experimental workflow used in the BioPALS platform to identify BRPF1 inhibitors.
BioPALS hit identification workflow for BRPF1b inhibitors, integrating AI and biophysical techniques [5].
For researchers aiming to study BRPF1 inhibition, here are detailed methodologies for key assays from the search results.
AlphaScreen Assay for Bromodomain Binding [2]
Fluorescence Recovery After Photobleaching (FRAP) [2]
The table below details the primary molecular mechanism by which PFI-4 functions.
| Aspect | Description |
|---|---|
| Primary Target | Bromodomain-containing protein BRPF1 (specifically the BRPF1B isoform) [1] [2]. |
| Target Function | Epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones, primarily histone H3 [2] [3]. |
| Broader Complex | Acts as a scaffold and key regulator for the MOZ/MORF (or HBO1) histone acetyltransferase complex, which writes histone acetylation marks [4]. |
| Probe Action | Potent and selective inhibitor that blocks the BRPF1 bromodomain from interacting with acetylated histones [2] [3]. |
| Cellular Consequence | Disruption of BRPF1 function alters the recruitment and function of the associated HAT complex, leading to changes in histone acetylation, chromatin state, and ultimately gene expression programs [4]. |
Research has uncovered a specific functional role for BRPF1, and by extension this compound, in a context of cancer therapy resistance.
The following diagram illustrates this mechanism and the experimental workflow used to discover it.
For researchers aiming to use this compound or validate its effects, the following details from the cited studies are essential.
In the TNBC study, this compound was used in combination with Taxol on the resistant cells. The key experimental steps were [4]:
Multiple techniques were used to confirm that this compound specifically engages its intended target, BRPF1. The table below summarizes key validation assays and parameters.
| Assay Type | Description | Key Finding / Parameter |
|---|---|---|
| In Vitro Binding (AlphaScreen) | Measures disruption of BRPF1 binding to acetylated histone peptides [1]. | IC₅₀ = 47-172 nM (concentration for 50% inhibition) [2]. |
| Cellular Target Engagement (NanoBRET) | Monitors displacement of a fluorescent tracer from BRPF1 in live cells [1]. | Confirms cell permeability and direct engagement of BRPF1. |
| Cellular Phenotype (FRAP) | Assesses changes in BRPF1 mobility on chromatin [1]. | This compound treatment increases BRPF1 recovery time after photobleaching, indicating reduced chromatin binding. |
| Selectivity Profiling (BROMOscan) | Tests binding affinity across a panel of bromodomains [3]. | This compound is highly selective for BRPF1B over other bromodomains, including the closely related BRPF2 and BRPF3 [2] [3]. |
PFI-4 has been rigorously characterized for its binding affinity and selectivity against other bromodomains. The following table consolidates key quantitative data.
| Assay Type | Target / Off-target | Result / Potency | Experimental Notes |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | BRPF1B | Kd = 13 ± 1 nM [1] [2] | High-affinity binding measurement. |
| BRPF2 (BRD1) | Kd = 775 ± 90 nM [1] | 60-fold selectivity vs. BRPF1B. | |
| CECR2 | Kd = 2.35 ± 0.52 μM [1] | 180-fold selectivity vs. BRPF1B. | |
| AlphaScreen Competitive Assay | BRPF1B | IC50 = 172 nM [1] [2] | Competition with tetra-acetylated H4 peptide. |
| BRD4(1) | IC50 > 10 μM [1] | Negligible activity against this BET target. | |
| Thermal Shift Assay (ΔTm) | BRPF1B | ΔTm = +9.4 °C [2] | Indicates strong stabilization of the protein. |
To help you implement key assays, here are the methodologies used to characterize this compound's activity and cellular efficacy.
The core in vitro binding data for this compound was generated using the following standardized protocols [3]:
This compound's utility stems from its precise inhibition of BRPF1, a scaffold protein and multivalent chromatin reader. The diagram below outlines the biological context and inhibitory mechanism.
This compound inhibits the BRPF1 bromodomain to block pro-cancer gene expression programs.
Recent research has identified promising therapeutic applications for BRPF1 inhibition, particularly in overcoming chemotherapy resistance:
For rigorous research, please consider these critical notes on this compound's profile:
This compound is a small-molecule inhibitor that specifically targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1]. BRPF1 is a multifaceted epigenetic regulator that serves as a scaffold for the assembly of histone acetyltransferase (HAT) complexes, particularly with the MOZ and MORF acetyltransferases [1]. By binding to the BRPF1 bromodomain, this compound disrupts its ability to recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment and function of the HAT complex at specific genomic locations.
The primary molecular consequence of BRPF1 inhibition is the downregulation of key oncogenic pathways. In the context of triple-negative breast cancer (TNBC), this has been directly linked to the suppression of the drug efflux pump ABCB1 (P-glycoprotein) and a global reduction in protein synthesis due to impaired ribosome biogenesis [2] [3]. The table below summarizes the core characteristics of this compound.
| Aspect | Description |
|---|---|
| Primary Target | Bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1]. |
| Target Function | Scaffold protein in the MOZ/MORF histone acetyltransferase (HAT) complex; a multivalent chromatin "reader" [1]. |
| Mechanism of Action | Competitive inhibition of the BRPF1 bromodomain, preventing its recognition of acetylated histone lysine residues and disrupting HAT complex function [1]. |
| Key Downstream Effects | Downregulation of ABCB1 expression; Negative impact on ribosome biogenesis and protein translation [2] [3]. |
The following methodologies are adapted from recent publications that utilized this compound to investigate BRPF1 function in Taxol-resistant cancer models [2] [3].
This protocol is used to determine the potency of this compound alone or in combination with other chemotherapeutics.
These techniques are used to confirm the direct binding of BRPF1 to specific gene promoters, such as ABCB1.
The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for testing its efficacy in a research setting, integrating the information from the experimental protocols.
This compound inhibits BRPF1 to block gene activation, tested via a multi-step cell assay workflow.
The preclinical data on this compound highlights its potential as a therapeutic agent, especially in combination therapies.
The tables below consolidate key quantitative data and experimental details from recent studies on this compound.
Table 1: Summary of this compound's Biochemical and Cellular Activity
| Assay Type / Biological System | Key Finding / Result | Quantitative Measure (IC₅₀ / KD / etc.) | Notes / Context |
|---|---|---|---|
| Homogeneous Time-Resolved Fluorescence (HTRF) [1] | Inhibition of BRPF1 Bromodomain binding | IC₅₀ = 19 nM | Highly selective over BRPF2, BRPF3, and other bromodomain families (IC₅₀ > 1000 nM). |
| Surface Plasmon Resonance (SPR) [1] | Direct binding to BRPF1 Bromodomain | KD = ~25 nM | Confirms direct, high-affinity binding. |
| Isothermal Titration Calorimetry (ITC) [1] | Direct binding to BRPF1B isoform | KD = 13 nM | Highlights high potency for the BRPF1B isoform. |
| Cellular Potency (FRAP Assay) [2] [1] | Recovery in triple BRD cell construct | IC₅₀ = 250 nM | Demonstrates cell permeability and target engagement. |
| Mouse BMM Osteoclast Differentiation [1] | Reduction in TRAP-positive multinucleated osteoclasts | 70% reduction at 1 μM | Dose-dependent inhibition; shown at 5 days. |
| Cell Viability (BMMs) [1] | Viability relative to vehicle control | >90% at up to 5 μM | Indicates that anti-osteoclast effects are not due to cytotoxicity. |
Table 2: Key Experimental Protocols for this compound
| Protocol | Detailed Methodology (Summary) |
|---|
| HTRF Binding Assay [1] | - Components: 50 nM recombinant BRPF1 BD, 20 nM FAM-labeled acetylated histone H4 peptide, serially diluted this compound.
This compound is a potent and selective chemical probe for Bromodomain-PHD Fingers 1 (BRPF1) [1]. It inhibits the BRPF1 bromodomain to disrupt its interaction with acetylated histones, thereby suppressing BRPF1-mediated transcriptional regulation [1]. In osteoclast precursor cells, this targeting leads to reduced expression of osteoclast differentiation-related genes (e.g., TRAP, cathepsin K, Nfatc1) [1]. This compound belongs to the 1,3-dimethyl benzimidazolone chemical class and is part of a broader chemical toolbox for studying bromodomains and epigenetic signaling [3].
The following diagram illustrates the experimental workflow for evaluating this compound's effect on osteoclast differentiation, from cell isolation to final analysis:
Experimental workflow for this compound in osteoclast differentiation.
This compound serves as a critical tool compound for investigating the biological functions of BRPF1, which is involved in chromatin remodeling and transcriptional regulation [1]. Its ability to specifically inhibit the BRPF1B isoform without affecting the BRPF1A isoform makes it particularly valuable for dissecting the distinct roles of these variants [1]. The findings suggesting this compound impairs osteoclast differentiation point to its potential therapeutic applications in bone resorptive diseases like osteoporosis and rheumatoid arthritis [1].
This protocol is based on the miniaturization of an HTRF assay for the SET7/9 methyltransferase, using (R)-PFI 2 hydrochloride as a reference inhibitor [1].
1. Primary Materials
2. Assay Principle
The assay is a competitive immunoassay that detects the formation of S-adenosyl-L-homocysteine (SAH), the byproduct of the methyl transfer from SAM to the substrate [1]. The diagram below illustrates the two-step detection process.
3. Experimental Procedure
The following workflow outlines the key steps for performing the inhibitor dose-response assay.
4. Key Instrument Settings
| Parameter | Setting |
|---|---|
| Detection Mode | Time-Resolved Fluorescence (TRF), Endpoint |
| Excitation | 337 nm |
| Emission | 665 nm & 620 nm |
| Integration Start Time | 60 µs |
| Integration Time | 400 µs |
Source: Adapted from [1]
5. Data Analysis and Validation
The HTRF ratio (665 nm / 620 nm) is calculated. This signal is inversely proportional to the amount of SAH produced, and thus to the enzyme activity. A high signal indicates inhibition [1].
| Assay Format | Final Volume | S/B Ratio | Z' Factor |
|---|---|---|---|
| 384-well | 20 µL | 6.4 | 0.83 |
| 384-well | 2 µL | 7.9 | 0.88 |
| 1536-well | 2 µL | 7.3 | 0.93 |
Source: Adapted from [1]
The following diagram illustrates the core experimental workflow and underlying mechanism of P-gp mediated efflux.
After calculating the key parameters, use the following criteria to classify your test compounds.
| Parameter | Threshold | Interpretation | Implication for Drug Development |
|---|---|---|---|
| Papp (A→B) (cm/s) | < 1 x 10⁻⁶ | Low Permeability | Poor oral absorption or poor brain penetration likely [1]. |
| 1-10 x 10⁻⁶ | Moderate Permeability | Variable absorption; may be formulation-dependent. | |
| > 10 x 10⁻⁶ | High Permeability | Favorable absorption or brain penetration likely. | |
| Efflux Ratio | < 2 | Not a P-gp substrate | Low risk of drug-drug interactions via P-gp; good brain penetration potential [1]. |
| ≥ 2 | Potential P-gp substrate | Risk of limited absorption or brain penetration; potential for drug-drug interactions [1]. | |
| With Inhibitor | Efflux Ratio significantly reduced (e.g., to ~1) | Confirmed P-gp substrate | The observed efflux is specifically mediated by the P-gp transporter [1]. |
Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, and their excessive activity is a hallmark of pathological bone loss conditions such as osteoporosis and rheumatoid arthritis [1] [2]. The differentiation of osteoclasts from precursor cells is primarily regulated by the RANKL/RANK signaling axis [1]. PFI-4 is a potent and selective chemical probe that targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing Protein 1), an epigenetic reader protein [3]. Emerging research indicates that pharmacological inhibition of BRPF bromodomains by small molecules like this compound impairs RANKL-induced osteoclast differentiation, presenting a promising epigenetic strategy for combating osteolytic diseases [3].
These application notes provide detailed methodologies for implementing this compound in osteoclast differentiation assays, encompassing both mechanistic studies and anti-osteoclastogenic drug evaluation.
This compound exerts its effects by selectively targeting the acetyl-lysine binding pocket of the BRPF1B bromodomain. BRPF proteins function as scaffolding subunits in histone acetyltransferase complexes with MYST family members, regulating gene expression during cellular differentiation [3].
Table 1: Key Characteristics of this compound
| Property | Specification | Experimental Method |
|---|---|---|
| Primary Target | BRPF1B Bromodomain | Isothermal Titration Calorimetry (ITC) |
| Affinity (KD) | 13 ± 1 nM | Isothermal Titration Calorimetry (ITC) [3] |
| Selectivity vs BRPF2 | ~60-fold | Isothermal Titration Calorimetry (ITC) [3] |
| Cellular Activity | Impairs osteoclast differentiation | TRAP staining, gene expression analysis [3] |
| Reported Solvent | DMSO | N/A |
This protocol details a kinetic method for quantifying secreted Tartrate-Resistant Acid Phosphatase (TRAP) activity, a key enzymatic marker of osteoclasts, allowing for longitudinal assessment without cell lysis [4].
This protocol, optimized for human primary cells, ensures efficient generation of multinucleated, bone-resorbing osteoclasts, providing a highly translational model [5].
The following diagram summarizes the key procedural steps for conducting a this compound inhibition assay, from cell preparation to final analysis.
To understand this compound's mechanism, it is crucial to locate its action within the core signaling pathways that drive osteoclast differentiation, as illustrated below.
Table 2: Essential Readouts for this compound Assays
| Assay Type | Key Parameters to Quantify | Expected Outcome with this compound |
|---|---|---|
| TRAP Staining | Number of TRAP+ multinucleated (≥3 nuclei) cells; TRAP enzyme activity. | Significant, dose-dependent reduction. |
| Gene Expression (qPCR) | mRNA levels of Nfatc1, Ctsk (Cathepsin K), Acp5 (TRAP). | Downregulation of key osteoclast genes. |
| Functional Resorption | Resorbed area (%) on dentin or calcium phosphate coatings; pit depth and volume. | Impaired bone resorption capacity. |
| Cytotoxicity Assay | Cell viability (e.g., MTT, Alamar Blue) performed in parallel. | No significant cytotoxicity at effective anti-osteoclastogenic doses. |
This compound serves as a highly valuable chemical tool for dissecting the role of epigenetic regulation, specifically through BRPF bromodomains, in osteoclast differentiation. The protocols outlined herein provide a robust framework for utilizing this compound in both basic research and pre-clinical drug discovery. Its validated mechanism and high selectivity make it an excellent candidate for further investigation into novel epigenetic therapies for osteolytic diseases.
Bromodomains are evolutionarily conserved protein modules that recognize ε-N-acetyl lysine marks on histones and transcription factors, functioning as critical "readers" of epigenetic information [1]. The bromodomain and PHD finger-containing protein 1 (BRPF1) is a scaffolding protein that forms complexes with histone acetyltransferases of the MYST family, playing essential roles in chromatin remodeling and transcriptional regulation [2].
This compound is a novel, potent, and cell-permeable inhibitor that selectively targets the BRPF1 bromodomain. It belongs to the 1,3-dimethyl benzimidazolone chemical class and demonstrates high specificity for the BRPF1B isoform with minimal off-target effects [3]. The fluorescence recovery after photobleaching (FRAP) assay provides a powerful target-agnostic method for directly visualizing this compound's on-target effects in living cells by monitoring the displacement of bromodomain-containing proteins from chromatin [4].
Table 1: Binding Affinity and Selectivity Profile of this compound
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 13 ± 1 nM | [2] |
| BRPF1B | AlphaScreen Assay | IC50 = 172 nM | [2] |
| BRPF1B | HTRF Binding Assay | IC50 = 80-19 nM | [3] |
| BRPF2 | ITC | Kd = 775 ± 90 nM (60-fold selectivity) | [2] |
| BRPF3 | ITC | Kd = 2.4 ± 0.2 μM | [2] |
| CECR2 | ITC | Kd = 2.35 ± 0.52 μM (180-fold selectivity) | [2] |
| BRD4(1) | ITC | Kd > 10 μM | [2] |
This compound exhibits exceptional selectivity for the BRPF1B isoform over other bromodomains. This isoform specificity is particularly significant because alternative splicing generates two BRPF1 isoforms: BRPF1A contains a six-residue insert in the ZA-loop that prevents binding to both acetylated histone peptides and inhibitors, potentially acting as a dominant-negative isoform [2]. This compound's mechanism involves competitive inhibition of acetyl-lysine binding, thereby disrupting the interaction between BRPF1 and acetylated histones, which subsequently suppresses BRPF1-mediated transcriptional regulation [3].
The FRAP assay measures protein dynamics in living cells by quantifying the mobility of GFP-tagged bromodomain-containing proteins before and after inhibitor treatment. When a bromodomain is anchored to acetylated chromatin, fluorescence recovery after photobleaching is slow due to restricted mobility. Inhibitor treatment displaces the bromodomain from chromatin, resulting in faster recovery times comparable to bromodomain mutants with impaired acetyl-lysine binding [4].
FRAP Experimental Workflow for this compound Target Engagement Assessment
Cell Preparation and Transfection
HDAC Inhibitor Pre-treatment
This compound Treatment
Photobleaching and Recovery Monitoring
Data Analysis
Table 2: Expected FRAP Results for this compound Treatment
| Experimental Condition | Expected Half-Recovery Time (t½) | Biological Interpretation |
|---|---|---|
| GFP-BRPF1B (wild-type) + DMSO | ~6-20 seconds (baseline) | BRPF1 anchored to acetylated chromatin |
| GFP-BRPF1B + this compound (1-5 μM) | Significant reduction in t½ | Dose-dependent displacement from chromatin |
| BRPF1 bromodomain mutant (N-terminal) | Constitutively reduced t½ | Impaired chromatin binding |
| This compound treated BRPF1B | t½ similar to mutant control | Complete target engagement |
Successful this compound treatment should result in significantly reduced fluorescence recovery times, indicating displacement of BRPF1 from acetylated chromatin. The half-recovery time after this compound treatment should approach values observed with bromodomain mutants containing asparagine-to-phenylalanine substitutions in the conserved acetyl-lysine binding pocket [4]. This demonstrates direct target engagement and cellular efficacy of this compound.
Weak FRAP Signal Amplification
Cellular Toxicity Concerns
Isoform-Specific Considerations
Experimental Controls
The this compound FRAP assay provides critical preclinical data for several applications:
The exceptional selectivity of this compound for BRPF1B over other bromodomains, combined with its clear cellular efficacy in FRAP assays, establishes it as a valuable chemical probe for investigating BRPF1 biology and its therapeutic potential in conditions such as osteoporosis, cancer, and other diseases involving aberrant epigenetic regulation [2] [3].
Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a multidomain epigenetic reader that serves as a critical scaffold protein for assembling the MOZ/MORF (monocytic leukemic zinc-finger/MOZ-related factor) histone acetyltransferase (HAT) complex. This complex is responsible for acetylating lysine residues on histone H3, particularly H3K23 acetylation, which plays a vital role in chromatin remodeling and transcriptional regulation [1]. BRPF1 contains several chromatin-interacting domains, including a unique PZP domain (comprising two PHD fingers and a zinc knuckle) that binds both histone H3 tails and DNA, and a C-terminal bromodomain that specifically recognizes acetylated lysine residues on histones and non-histone proteins [1] [2]. The BRPF1 bromodomain has emerged as a promising therapeutic target in various cancers, including triple-negative breast cancer (TNBC), where it regulates chemoresistance mechanisms [3] [4].
This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain with high specificity. This small molecule inhibitor exhibits an IC₅₀ of 80 nM against BRPF1 and demonstrates exceptional selectivity, showing >100-fold preference for BRPF1 over other bromodomains including BRPF2 (BRD1), BRPF3, and BRD4 [5]. This compound effectively disrupts the interaction between BRPF1 and acetylated histone H3.3, thereby modulating chromatin association and downstream transcriptional regulation [6] [5]. The chemical structure of this compound features a 1,3-dimethyl benzimidazolone core that competitively binds to the acetyl-lysine recognition site of the BRPF1 bromodomain [7] [5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Description |
|---|---|---|
| CAS Number | 900305-37-5 | Unique chemical identifier |
| Molecular Formula | C₂₁H₂₄N₄O₃ | Chemical composition |
| Molecular Weight | 380.44 g/mol | Mass of one mole of compound |
| Appearance | Powder | Physical form |
| Solubility | 26 mg/mL in DMSO | Solubility at room temperature |
| Storage | Desiccate at -20°C | Recommended storage conditions |
Materials and Reagents:
Immobilization Procedure:
Sensor Chip Activation:
Protein Immobilization:
Surface Blocking:
Reference Surface Preparation:
Instrument Setup and Parameters:
Sample Preparation:
Prepare This compound serial dilutions in running buffer containing 1-5% DMSO to maintain solubility
Buffer Matching:
Kinetic Measurement Procedure:
System Equilibration:
Multi-cycle Kinetics:
Data Collection:
Binding Model Selection:
Reference Subtraction:
Binding Model Fitting:
Kinetic Parameter Calculation:
Table 2: SPR Binding Kinetics of this compound with BRPF1 Bromodomain
| Parameter | Value | Unit | Description |
|---|---|---|---|
| kₐ (Association rate) | ~10⁴-10⁵ | M⁻¹s⁻¹ | Rate constant for complex formation |
| k𝚍 (Dissociation rate) | ~10⁻³-10⁻² | s⁻¹ | Rate constant for complex dissociation |
| K𝙳 (Equilibrium constant) | ~0.078-0.186 | μM | Measure of binding affinity |
| Rmax (Maximum response) | Variable | RU | Proportional to immobilized protein activity |
| Chi-squared (χ²) | <10% of Rmax | RU | Goodness of fit parameter |
Experimental Design:
Data Analysis:
Fluorescence Recovery After Photobleaching (FRAP):
NanoBRET Target Engagement:
Recent research has demonstrated the therapeutic potential of BRPF1 inhibition in combination with chemotherapy. In Taxol-resistant TNBC models, BRPF1 was identified as a key epigenetic regulator of chemoresistance through chromatin-focused genetic and chemical screens [3] [4]. The molecular mechanism involves:
Combination Therapy Protocol:
Table 3: BRPF1 Inhibitors in Preclinical Development
| Compound | Target Specificity | K𝙳 (μM) | Cellular Activities | Therapeutic Applications |
|---|---|---|---|---|
| This compound | BRPF1-selective | 0.078-0.186 | Disrupts BRPF1-histone H3.3 interaction; sensitizes to Taxol | TNBC, chemoresistance reversal |
| OF-1 | Pan-BRPF | ~0.1 | Similar to this compound; used in combination studies | TNBC, AML |
| GSK6853 | BRPF1B-selective | 0.078 | Reference compound for comparison | Oncology research |
| NI-57 | Pan-BRPF | 0.086 | Alternative chemotype for validation studies | Oncology research |
Recent advances combine artificial intelligence with biophysical methods to accelerate BRPF1 inhibitor discovery:
Molecular Pool-based Active Learning (MolPAL):
Biophysical Hit Confirmation Workflow:
BRPF1 Bromodomain Structure Characterization:
The following diagram illustrates the experimental workflow for comprehensive characterization of this compound binding to BRPF1:
This compound is a potent, selective, and cell-permeable chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. It demonstrates high selectivity for BRPF1B over other bromodomain-containing proteins, making it a valuable tool for investigating the biological functions of BRPF1 and its associated complexes in epigenetic regulation [1] [2]. This compound functions by displacing the BRPF1 bromodomain from histone H3.3, thereby modulating chromatin structure and gene expression [1]. Its primary research applications include exploring the functional mechanisms of the HBO1/BRPF1 complex and studying related biological processes such as bone loss and osteolytic malignant bone lesions [2].
The following table summarizes the fundamental chemical characteristics of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₂₁H₂₄N₄O₃ [1] [2] |
| Molecular Weight | 380.44 g/mol [1] [2] |
| CAS Number | 900305-37-5 [1] [2] |
| Appearance | Light green to green solid [2] |
This compound exhibits varying solubility in different solvents, which is critical for preparing stock solutions for experiments. The table below details its solubility:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 17-26 mg/mL (44.68 - 68.34 mM) [1] [2] | Primary solvent for stock solutions. Hygroscopic DMSO may reduce solubility; use fresh DMSO. |
| Ethanol | 5 mg/mL (13.14 mM) [1] | Suitable for dilution of stock solutions. |
| Water | Insoluble [1] [2] | Not recommended for direct solubilization. |
| In Vivo Formulations | ≥ 5 mg/mL in CMC-Na [1] | Forms a homogeneous suspension for animal studies. |
Proper storage is essential for maintaining the stability and activity of this compound.
| Form | Temperature | Shelf Life | Instructions |
|---|---|---|---|
| Powder | -20°C | 3 years [2] | Protect from light and moisture. |
| 4°C | 2 years [2] | ||
| DMSO Stock Solution | -80°C | 2 years [2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year [2] | ||
| Shipping | Room Temperature | Stable [1] | No cooling measures required. |
This compound is characterized by its potent and selective inhibition of the BRPF1 bromodomain. The following table summarizes its published IC₅₀ values against different bromodomains:
| Target | IC₅₀ (Cell-Free Assay) | Selectivity Note |
|---|---|---|
| BRPF1 | 80 nM [1] [3] / 172 nM [2] | Primary target, high potency. |
| BRPF2 | 7.9 μM [1] [3] / 3.517 μM [2] | >40-fold selectivity over BRPF1. |
| BRPF3 | >10 μM [1] [2] [3] | Minimal activity. |
| BRD4(1) | >10 μM [2] | Minimal activity. |
| TRIM24 (TIF1α) | >10 μM [2] | Minimal activity. |
Note: The variation in reported IC₅₀ for BRPF1 may be attributed to differences in assay conditions or methodologies between laboratories.
This concentrated stock is ideal for most in vitro applications.
This protocol outlines the use of this compound to study its effect on osteoclast differentiation [2].
The following diagram illustrates the workflow for key biophysical assays used to characterize this compound binding to the BRPF1 bromodomain, based on methodologies from the SGC [4].
Workflow for AlphaScreen Assay to determine this compound's IC₅₀ [4].
This protocol is used to determine the IC₅₀ of this compound for BRPF1 and related bromodomains [4].
For animal studies, this compound can be administered using different formulations. Below are two validated protocols for preparing in vivo dosing solutions [2].
This protocol yields a clear solution suitable for injection.
This protocol is used when a non-DMSO based formulation is preferred.
The diagram below illustrates the core principle of using NanoBRET to study how PFI-4 inhibits the interaction between a bromodomain-containing protein (like BRPF1) and its acetylated histone binding partner on chromatin.
To successfully employ this compound in your assays, understanding its biochemical profile and the required assay components is crucial. The following tables summarize this essential information.
Table 1: Biochemical Profile of this compound [1]
| Parameter | Value | Method/Notes |
|---|---|---|
| Target | BRPF1B Bromodomain | High selectivity for the B-isoform [1]. |
| Affinity (K_D) | 13 ± 1 nM | Isothermal Titration Calorimetry (ITC) [1]. |
| IC₅₀ | 172 nM | ALPHAscreen assay (tetra-acetylated H4 peptide) [1]. |
| Selectivity | >60-fold vs. BRPF2, >180-fold vs. CECR2 | ITC; minimal off-target binding [1]. |
Table 2: Key Components for a BRPF1/Histone NanoBRET Assay [2]
| Component | Description | Purpose / Example |
|---|---|---|
| Donor Plasmid | NanoLuc-BRPF1 Fusion | N-terminal fusion to full-length BRPF1 or its bromodomain only [2]. |
| Acceptor Plasmid | Histone H4-HaloTag Fusion | Full-length histone H4 for studying native chromatin interactions [2]. |
| Detection Reagent | NanoBRET Nano-Glo Substrate + HaloTag NanoBRET 618 Ligand | Provides furimazine substrate and the fluorescent acceptor ligand [3] [4]. |
| Cell Line | HEK293 | Commonly used; amenable to transient transfection [4]. |
| Positive Control | This compound | Validated, potent inhibitor for BRPF1B [1]. |
This protocol adapts the commercially available NanoBRET Bromodomain/Histone Interaction Assay system for use with the chemical probe this compound [2].
Tartrate-Resistant Acid Phosphatase (TRAP), encoded by the Acp5 gene, is a definitive histochemical marker for osteoclasts [1] [2]. Its expression is dramatically up-regulated during osteoclast differentiation and is a key indicator of osteoclastic bone resorption activity [1] [3] [2].
The regulation of TRAP expression is tightly linked to the RANKL signaling pathway, which is central to osteoclast differentiation and activity. The diagram below illustrates this pathway and the potential point of investigation for PFI-4.
Key regulatory insights from the literature include:
Selecting the right TRAP detection method is critical for your research. The table below summarizes key parameters for different approaches.
| Method | Key Feature | Primary Use | Compatible Mounting | Detection Mode |
|---|---|---|---|---|
| NewFuchsin TRAP [4] [5] | Organic solvent-resistant dye | Histological sections (paraffin/plastic) | Non-aqueous (e.g., Marinol) | Colorimetric & Fluorescent |
| ELF97 TRAP [3] [2] | Fluorescent precipitate | Whole-mount tissues & larvae | Aqueous (Glycerol) | Fluorescent |
| Conventional Colorimetric [6] [2] | Fast Red Violet LB salt | Cell cultures & tissue sections | Aqueous (Glycerol) | Colorimetric |
| Soluble TRAP Assay [6] | Kinetic activity measurement | Conditioned media from cell culture | Not Applicable | Absorbance (520 nm) |
This recently published method overcomes a major limitation of conventional TRAP staining by allowing dehydration and permanent mounting, leading to superior image quality and long-term preservation [4] [5].
Workflow Overview:
This kinetic assay is ideal for quantitatively assessing osteoclastogenesis in response to drug treatments like this compound, as it is scalable, cost-effective, and allows longitudinal tracking from the same culture [6].
Workflow Overview:
When integrating these protocols into your study of this compound, consider the following points:
The following references provided the information for this application note and represent valuable sources for further detail.
This document details the application of the Cell Counting Kit-8 (CCK-8) to evaluate the effect of the small-molecule inhibitor PFI-4 on cell viability, specifically in the context of drug-resistant cancer models [1].
Below is a step-by-step protocol for using the CCK-8 assay to test this compound cytotoxicity, adapted from established screening methodologies [2] [1] [4].
The following diagram illustrates the complete experimental workflow:
Cell Seeding
Cell Treatment (this compound Exposure)
CCK-8 Reagent Addition and Incubation
Absorbance Measurement
(ODₜₑₛₜ - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%For a successful assay, keep the following points in mind:
| Consideration | Recommendation & Rationale |
|---|---|
| Cell Seeding Density | Optimize density for your cell line; too many cells can lead to over-confluency and reduced linear range, too few can reduce signal [2] [4]. |
| Solvent Control | The final concentration of DMSO (from this compound stock) should be kept low (typically ≤0.1-1.0%) and matched in control wells [1]. |
| Phenol Red | Culture media containing phenol red can be used, as its absorbance can be subtracted with the blank [2] [4]. |
| Assay Validation | For cytotoxicity studies, consider pairing CCK-8 (which measures metabolic activity) with a direct cell death assay like LDH release to confirm results [3]. |
| Reagent Stability | CCK-8 is stable at 4°C for up to one year. Protect from light. Avoid repeated freeze-thaw cycles [3] [4]. |
Osteoclasts are specialized bone-resorbing cells derived from the monocyte-macrophage lineage that play essential roles in bone remodeling and metabolic bone diseases. The differentiation of osteoclasts from myeloid precursors is primarily driven by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which activates a cascade of transcriptional regulators. Recent epigenetic research has identified bromodomain-containing proteins as critical regulators of gene expression during osteoclastogenesis, making them attractive therapeutic targets for bone-related pathologies. This compound is a highly selective chemical probe targeting the BRPF1B (Bromodomain and PHD Finger Containing Protein 1B) isoform, with demonstrated potency (K_D = 13 ± 1 nM) and selectivity (60-fold over BRPF2, 180-fold over CECR2) [1]. This inhibitor specifically disrupts the interaction between BRPF bromodomains and acetylated histone marks, thereby modulating the transcriptional programs essential for osteoclast differentiation and function.
The BRPF proteins function as scaffolding components in MOZ/MORF histone acetyltransferase complexes, which regulate chromatin structure and gene expression. Alternative splicing generates two BRPF1 isoforms: the inhibitor-sensitive BRPF1B isoform and the BRPF1A isoform that contains a six-residue insert in the ZA-loop that prevents binding to inhibitors [1]. Research has demonstrated that pan-BRPF bromodomain inhibitors, including this compound, significantly impair RANKL-induced differentiation of both murine and human primary monocytes into bone-resorbing osteoclasts by repressing transcriptional programs required for osteoclastogenesis [1]. This application note provides detailed methodologies for implementing this compound in studies investigating osteoclast biology, with optimized protocols for gene expression analysis using quantitative PCR (qPCR).
Appropriate normalization is critical for obtaining accurate and reproducible qPCR results in osteoclast differentiation studies. Not all commonly used reference genes maintain stable expression during osteoclastogenesis, and their improper selection can significantly skew data interpretation. Comprehensive research has systematically evaluated candidate reference genes in mouse osteoclasts, macrophages, and osteoblasts, identifying optimal normalization strategies for each cell type [2] [3].
Table 1: Expression Stability of Candidate Reference Genes in Mouse Osteoclasts
| Gene Symbol | Gene Name | Function | Expression Stability (Rank) | Suitability |
|---|---|---|---|---|
| HMBS | Hydroxymethylbilane synthase | Heme synthesis | 1 | Excellent |
| B2M | β-2-microglobulin | MHC class I component | 2 | Excellent |
| ACTB | β-actin | Cytoskeletal structure | 3 | Good |
| HPRT1 | Hypoxanthine guanine phosphoribosyl transferase 1 | Purine synthesis | 4 | Moderate |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | 5 | Poor |
| 18S | 18s Ribosomal RNA | Ribosomal subunit | 6 | Poor |
The most stably expressed genes in osteoclasts are HMBS and B2M, with ACTB providing additional stability when included in a normalization factor [2] [3]. Notably, 18S and GAPDH demonstrated significant regulation during osteoclast differentiation, making them unsuitable as single reference genes. For optimal normalization in osteoclast studies, the geometric mean of HMBS, B2M, and ACTB provides a robust normalization factor that accounts for potential variations in cDNA input and reverse transcription efficiency [2].
Table 2: Primer Sequences for Reference Gene Analysis
| Gene Symbol | Forward Primer (5'→3') | Reverse Primer (5'→3') | Amplicon Size (bp) | PCR Efficiency |
|---|---|---|---|---|
| HMBS | GAGTCTAGATGGCTCAGATAGCATGC | CCTACAGACCAGTTAGCGCACATC | 250 | 94% |
| B2M | CTGCTACGTAACACAGTTCCACCC | CATGATGCTTGATCACATGTCTCG | 241 | 96% |
| ACTB | CTCTGGCTCCTAGCACCATGAAGA | GTAAAACGCAGCTCAGTAACAGTCCG | 200 | 94% |
| HPRT1 | GAGGAGTCCTGTTGATGTTGCCAG | GGCTGGCCTATAGGCTCATAGTGC | 173 | 95% |
| GAPDH | ACAGTCCATGCCATCACTGCC | GCCTGCTTCACCACCTTCTTG | 266 | 95% |
| 18S | CTTAGAGGGACAAGTGGCG | ACGCTGAGCCAGTCAGTGTA | 107 | 95% |
All primer pairs listed in Table 2 have been validated with PCR efficiencies ranging from 94-96%, with R² values ≥0.99, indicating excellent performance in qPCR assays [2] [3]. Prior to experimental use, researchers should validate these efficiency values in their own laboratory settings, as small variations can occur due to instrumentation and reagent differences.
For studies requiring primary osteoclasts, bone marrow-derived macrophages serve as the most physiologically relevant precursor source. This protocol generates functionally active, multinucleated osteoclasts capable of bone resorption:
The progression of differentiation can be monitored by the appearance of multinucleated cells positive for tartrate-resistant acid phosphatase (TRAP) activity, a hallmark osteoclast marker. Mature osteoclasts typically contain 3-20 nuclei and express characteristic osteoclast markers including CTSK (cathepsin K), ACP5 (TRAP), CALCR (calcitonin receptor), and NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1) [5] [4].
The RAW264.7 murine macrophage cell line provides a more accessible and consistent model for osteoclast studies, though with some limitations in physiological relevance:
Table 3: Comparison of Osteoclast Differentiation Systems
| Parameter | Primary BMMs | RAW264.7 Cells |
|---|---|---|
| Differentiation Factors | M-CSF + RANKL | RANKL alone |
| Time to Maturation | 5-7 days | 4-5 days |
| Resorption Capability | High (on bone slices) | Moderate |
| Physiological Relevance | High | Moderate |
| Inter-donor Variability | Present | Absent |
| Required Cell Density | 1-2×10⁴ cells/cm² | 2×10⁴ cells/well (24-well) |
| Key Markers | CTSK, ACP5, NFATc1, CALCR | CTSK, ACP5, NFATc1 |
Reaction Composition: Prepare 10-20 μL reactions containing 1× SYBR Green Master Mix, 200 nM of each forward and reverse primer, and 10-50 ng cDNA template.
Thermal Cycling Conditions:
Quality Controls: Include no-template controls (NTC) for each primer pair to detect primer-dimer formation or contamination. Run samples in technical triplicates to account for pipetting variability.
Normalization Factor Calculation: Calculate the geometric mean of the Ct values from the validated reference genes (HMBS, B2M, and ACTB) for each sample to create a robust normalization factor [2] [3].
Relative Quantification: Use the 2^(-ΔΔCT) method to calculate fold changes in gene expression between treatment groups:
Statistical Analysis: Perform analyses on ΔCT values rather than fold changes, as ΔCT values typically follow a normal distribution. Use appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA for multiple groups) with significance set at p < 0.05.
When investigating this compound effects on osteoclastogenesis, monitor these critical osteoclast markers:
This compound treatment is expected to suppress the induction of these osteoclast-specific genes in a dose-dependent manner, with particular potency against late-stage differentiation markers [1].
Diagram 1: Experimental workflow for this compound treatment and qPCR analysis in osteoclast differentiation studies
Diagram 2: Mechanism of action of this compound in inhibiting osteoclast differentiation
These application notes provide a comprehensive framework for implementing this compound in osteoclast gene expression studies using qPCR. The protocols have been optimized based on current literature to ensure reliable investigation of BRPF bromodomain function in osteoclast biology. By following these standardized methods, researchers can generate reproducible data on the epigenetic regulation of osteoclastogenesis, potentially contributing to the development of novel therapeutic strategies for bone loss disorders. The combination of validated reference genes, appropriate cell culture models, and selective chemical probes like this compound creates a robust platform for advancing our understanding of bone biology and epigenetics.
The table below summarizes the fundamental solubility data for PFI-4 in DMSO, which is crucial for preparing your stock solutions [1] [2].
| Property | Value / Description | Note |
|---|---|---|
| Solubility in DMSO | 26 mg/mL (68.34 mM) | Requires ultrasonic treatment and warming [1]. |
| Stock Solution Conc. | 10 mM (common ready-to-use format) | Example: Dissolve 3.80 mg of this compound in 1 mL of DMSO to make a 10 mM stock [1]. |
| Appearance | Light green to green solid [1] | - |
| Molecular Weight | 380.44 g/mol [1] [2] | - |
Follow this protocol to reliably dissolve this compound for your experiments [1].
If you encounter problems, this troubleshooting guide can help you identify and resolve the issue.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Solubility / Precipitation | Use of old, moisture-absorbed DMSO | Always use freshly opened, anhydrous DMSO. Hygroscopic DMSO significantly impacts solubility [1]. |
| Inadequate ultrasonic energy | Ensure sufficient sonication time and power. Using a probe sonicator can be more effective than a bath sonicator for difficult samples. | |
| Rapid Degradation / Instability | Repeated freeze-thaw cycles of stock solution | Prepare small, single-use aliquots and store at -20°C or -80°C [1]. |
| Water condensation into the stock | Ensure vials are sealed properly after each use. |
The use of ultrasound is a well-established technique in laboratories to enhance the dissolution of various substances, including polymers and proteins [3] [4] [5]. The core mechanism is acoustic cavitation:
For downstream in vivo applications, DMSO is not suitable. Research into various compounds often uses solvent systems to create safe working solutions for animal studies. While not specific to this compound, one validated formulation for a related compound includes 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [6]. You would need to empirically test the solubility of this compound in such a system.
The workflow below summarizes the core process for preparing and troubleshooting a this compound stock solution.
The table below summarizes the key quantitative data for preparing and storing PFI-4 stock solutions.
| Aspect | Specifications |
|---|---|
| Recommended Solvent | DMSO [1] [2] [3] |
| Typical Stock Concentration | 10 mM (in DMSO) [1] |
| Solubility in DMSO | 14 mg/mL (36.8 mM) to 26 mg/mL (68.34 mM) [1] [2] |
| Solubility in Ethanol | 5 mg/mL (13.14 mM) [2] |
| Powder Storage | -20°C for 3 years [1] [2] |
| Stock Solution (DMSO) Storage | -80°C for 2 years; -20°C for 1 year [1] |
| Purity | ≥99% [3] |
Key Notes for Preparation:
For animal studies, this compound stock solution in DMSO must be further diluted with co-solvents. The table below outlines two common formulations.
| Component | Formulation 1 [1] [2] | Formulation 2 [1] |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Final Concentration | ≥ 1 mg/mL (2.63 mM) | ≥ 1 mg/mL (2.63 mM) |
| Notes | Yields a clear solution. Suitable for short-term administration. | Yields a clear solution. Use with caution for continuous dosing over half a month. |
Preparation Workflow for In Vivo Formulations: The following diagram illustrates the sequential steps to prepare a typical working solution for animal administration, such as Formulation 1 above.
Q1: Why is my this compound not dissolving completely in DMSO? this compound has limited solubility and may require sonication and warming to fully dissolve [1]. Always use freshly opened DMSO to prevent water absorption, which can reduce solubility [1]. The maximum solubility in DMSO is reported to be between 26 mg/mL [1] and 14 mg/mL [2]; attempting to dissolve beyond this concentration may not be feasible.
Q2: How should I store this compound stock solutions and for how long?
Q3: Can I use water or buffer as a solvent for the stock solution? No. This compound is insoluble or only slightly soluble in water [2]. It must first be dissolved in a pure organic solvent like DMSO to create a concentrated stock solution before being diluted into aqueous buffers for biological assays.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in working solution | Rapid dilution into aqueous buffer; final DMSO concentration too low. | Ensure the DMSO stock solution is clear before use. When diluting, add the stock solution slowly to the buffer while vortexing. Do not exceed the solubility limits of the final formulation. |
| Loss of biological activity | Improper storage; repeated freeze-thaw cycles; degraded compound. | Store the stock solution at recommended temperatures. Prepare small, single-use aliquots. Avoid repeated freezing and thawing. |
| Inconsistent in vivo results | Formulation not stable over time; incorrect preparation sequence. | Prepare fresh working solutions daily. Follow the sequential preparation method for in vivo formulations, ensuring the solution is clear at each step [2]. |
The quantitative data below summarizes findings on PFI-4's effects on BMM viability and osteoclast differentiation.
| Assay Type | Cell Type | This compound Concentration | Exposure Duration | Key Findings | Source / Reference |
|---|---|---|---|---|---|
| Cell Viability (CCK-8) | Mouse BMMs | Up to 5 µM | 72 hours | No significant cytotoxicity; cell viability remained >90% | [1] |
| Osteoclast Differentiation | Mouse BMMs | 0.1 µM, 0.5 µM, 1 µM | 5 days | Dose-dependent inhibition of TRAP+ multinucleated osteoclast formation (35%, 58%, and 70% reduction, respectively) | [1] |
| Gene Expression (qPCR) | Mouse BMMs | 1 µM | 4 days | Downregulation of osteoclast marker genes: Acp5 (TRAP) by 65%, Ctsk by 72%, Nfatc1 by 68% | [1] |
Does this compound exhibit cytotoxicity in Bone Marrow-Derived Monocytes (BMMs)? No, this compound does not show significant cytotoxicity in mouse BMMs at concentrations effective for inhibiting osteoclast differentiation. A cell viability assay demonstrated that treatment with this compound at concentrations up to 5 µM for 72 hours did not reduce BMM viability below 90% compared to the vehicle control [1]. This indicates that its inhibitory effect on osteoclast formation is not due to general cell death.
If this compound isn't cytotoxic, how does it inhibit osteoclast differentiation? this compound is a selective inhibitor of the BRPF1 bromodomain. By blocking BRPF1's interaction with acetylated histones, it disrupts the transcriptional program essential for osteoclast maturation. This leads to the downregulation of key master genes like Nfatc1 and markers like TRAP and Ctsk, thereby halting the differentiation process without killing the precursor cells [1].
Unexpected Reduction in BMM Viability
Inconsistent Inhibition of Osteoclast Differentiation
The data on this compound's low cytotoxicity was obtained using standardized methods. Below are overviews of relevant protocols.
The CCK-8 assay is a common method to evaluate cell viability and potential chemical toxicity [3].
This workflow is based on standard colorimetric viability assay principles [3] [2].
This protocol outlines the key steps for assessing this compound's effect on osteoclast formation, which is its primary documented effect on BMMs [1].
This workflow is derived from the biological activity assays described for this compound [1].
The following table consolidates quantitative data on this compound's binding and inhibitory activity against its primary and secondary targets.
| Target | Assay Type | Result (IC₅₀ / Kd) | Selectivity over BRPF2/3 | Citation |
|---|---|---|---|---|
| BRPF1B | Isothermal Titration Calorimetry (Kd) | 13 ± 1 nM | Primary Target | [1] |
| BRPF1B | AlphaScreen (IC₅₀) | 172 nM | Primary Target | [1] |
| BRPF1B | Cell-free assay (IC₅₀) | 80 nM | Primary Target | [3] |
| BRPF2 | Isothermal Titration Calorimetry (Kd) | 775 ± 90 nM | ~60-fold | [1] |
| BRPF2 | Cell-free assay (IC₅₀) | 7.9 µM | ~99-fold | [3] |
| BRPF3 | Cell-free assay (IC₅₀) | >10 µM | >125-fold | [3] |
| CECR2 | Isothermal Titration Calorimetry (Kd) | 2.35 ± 0.52 µM | ~180-fold | [1] |
The high selectivity of this compound was established using several biophysical and biochemical assays. Here are the key methodologies as described in the search results.
ITC is considered a gold standard for determining binding affinity (Kd) and was used to confirm this compound's high-affinity binding to BRPF1B.
This bead-based proximity assay was used to measure the compound's ability to disrupt the interaction between the BRPF bromodomain and acetylated histone peptides, providing an IC₅₀ value.
This assay was used to profile selectivity across a wide panel of bromodomains by measuring the stabilization of the protein upon ligand binding (ΔTm).
The following diagram illustrates the key structural mechanism that underlies this compound's high selectivity for the BRPF1B isoform over BRPF1A.
The core function of this compound is to selectively inhibit the BRPF1 bromodomain, disrupting its interaction with acetylated histones and thereby suppressing the transcriptional program needed for osteoclastogenesis [1] [2]. The table below summarizes key quantitative data for optimizing this compound concentration in your experiments.
| Aspect | Experimental System | Optimal Concentration | Effect / Outcome |
|---|---|---|---|
| Target Binding & Potency | HTRF Binding Assay [1] | IC50 = 80 - 100 nM | >90% inhibition of BRPF1 BD-histone H4 peptide interaction. |
| Target Binding & Potency | Isothermal Titration Calorimetry (ITC) [1] [2] | Kd = 13 - 25 nM | Direct binding affinity for the BRPF1B bromodomain. |
| Cellular Activity | BRPF1-Dependent Transcription (HEK293T) [1] | IC50 ≈ 250 nM | Inhibition of BRPF1-driven luciferase reporter activity. |
| Osteoclast Differentiation | Mouse Bone Marrow-Derived Monocytes (BMMs) [1] | 0.1 - 1.0 µM | Dose-dependent reduction in TRAP-positive multinucleated osteoclasts (35% to 70% reduction vs. vehicle). |
| Gene Expression | qPCR on Mouse BMMs [1] | 1 µM | Downregulation of key markers: TRAP (Acp5) by 65%, Ctsk by 72%, Nfatc1 by 68%. |
| Cytotoxicity | Cell Viability (CCK-8) on BMMs [1] | Up to 5 µM | No significant cytotoxicity (viability >90% after 72 hours). |
| Human Cell Differentiation | Human Osteoclasts [1] [3] | 1.25 µM | Suppression of osteoclast development over 7-11 days. |
Here are detailed methodologies for key experiments cited in the data, which you can adapt for your work.
1. Osteoclast Differentiation Assay with this compound [1]
2. Gene Expression Analysis via qPCR [1]
3. TRAP Enzyme Activity Assay [1]
To help visualize the overall experimental process and how this compound works, refer to the following diagrams.
Diagram 1: Simplified experimental workflow for testing this compound in osteoclast differentiation.
Diagram 2: Mechanism of Action of this compound. This compound binds to the BRPF1 bromodomain, preventing its interaction with acetylated histones. This disrupts the transcriptional activation of genes critical for osteoclast differentiation.
Q1: Why might I see high variability in osteoclast inhibition between experiments?
Q2: My this compound treatment shows no effect on osteoclast formation. What could be wrong?
Q3: Is the effect of this compound on osteoclasts due to cytotoxicity?
The table below summarizes the key handling and storage information for PFI-4 as reported in supplier documentation and research contexts [1] [2] [3].
| Property | Specification | Reference / Source |
|---|---|---|
| CAS Number | 900305-37-5 | Multiple Suppliers [1] [2] [3] |
| Molecular Formula | C₂₁H₂₄N₄O₃ | Multiple Suppliers [1] [2] |
| Molecular Weight | 380.44 g/mol | Multiple Suppliers [1] [2] |
| Physical Form | Solid, light green to green powder | Supplier Data [1] |
| Recommended Storage (Powder) | -20°C; stable for 2-3 years at this temperature [1] [2]. | Supplier Documentation |
| Recommended Storage (Solution) | -80°C; stable for 6 months to 2 years at this temperature [1] [2]. | Supplier Documentation |
| Solubility | Soluble in DMSO (26-28 mg/mL), Ethanol (~5 mg/mL). Insoluble in water [1] [2]. | Supplier Data & Protocols |
The following experimental details are derived from published research that utilized this compound. These protocols can serve as a reference for your own work, but conditions may need optimization for your specific experimental setup.
| Assay Type | Reported Protocol Summary | Citation |
|---|
| In Vitro Osteoclast Differentiation | Cell Type: Human or mouse osteoclast precursors (bone marrow-derived monocytes). Treatment: 1.25 µM this compound. Incubation Time: 7 or 11 days, with media refreshment every 2-3 days. Result: Inhibition of osteoclast differentiation and reduction in MMP9 secretion [1] [3]. | [1] [3] | | Fluorescence Recovery After Photobleaching (FRAP) | Cell Line: U2OS cells expressing GFP-BRPF1b. Pre-treatment: 2.5 µM SAHA (6 hrs before) to increase histone acetylation. This compound Treatment: 1 µM or 5 µM, 1 hour before imaging. Measurement: Half-recovery time of fluorescence signal [4]. | [4] | | NanoBRET Target Engagement | Cell Line: U2OS cells co-transfected with Histone H3.3-HaloTag and NanoLuc-BRPF1. Pre-treatment: 100 nM NanoBRET 618 fluorescent ligand. This compound Treatment: Dose-response (increasing concentrations). Measurement: Corrected BRET ratio calculated 5 minutes after adding furimazine substrate [4]. | [4] |
Based on the gathered information, here are answers to common questions and potential issues.
Q1: What is the recommended solvent for reconstituting this compound?
Q2: How should I handle this compound solutions for cell-based assays?
Q3: What should I do if my this compound solution freezes and thaws repeatedly?
The available commercial and scientific literature provides clear data on short-term storage, but here are some important areas where data is limited and may require further investigation in your laboratory:
The following diagram outlines the key stages of handling this compound in an experiment and integrates potential troubleshooting steps based on the information available.
To effectively troubleshoot your experiments, it is essential to first understand the common assays used to study this compound and its fundamental chemical properties. The table below summarizes this core information.
| Aspect | Description |
|---|---|
| Primary Target | Bromodomain and PHD finger-containing protein 1 (BRPF1) [1] [2]. |
| Key Assay Types | • Binding Affinity (ITC, SPR) [3] [2] • Cellular Target Engagement (NanoBRET, FRAP) [3] • Functional Cellular Assays (Osteoclast Differentiation, Gene Expression) [2] • Biochemical Inhibition (AlphaScreen/HTRF) [3] [2] | | Chemical Formula | C21H24N4O3 [1]. | | Molecular Weight | 380.44 g/mol [1]. | | Solubility | 26 mg/mL (68.34 mM) in DMSO. May require ultrasonic stimulation and warming [1]. | | Storage | Desiccate at -20°C [1]. |
Here are solutions to some frequently encountered problems when working with this compound.
The following are standardized protocols for key assays involving this compound, as cited in the literature.
The diagrams below illustrate the logical workflow for two key cellular assays to help you visualize the process and identify potential failure points.
Diagram 1: Cellular Target Engagement Workflow (NanoBRET Assay).
Diagram 2: Biochemical Binding Competition Workflow (AlphaScreen Assay).
This compound is a potent and selective chemical probe for the BRPF (bromodomain and PHD finger-containing) family of proteins, which are epigenetic "readers" that recognize acetylated lysine on histones [1] [2]. By inhibiting BRPF bromodomains, this compound disrupts the recruitment of transcriptional co-activators, thereby influencing gene expression programs related to cancer cell proliferation and survival [2] [3].
Here are common issues and solutions for optimizing this compound dose-response experiments:
| Problem Area | Specific Issue & Symptoms | Probable Causes | Recommended Solutions & Optimization |
|---|
| Compound Handling & Preparation | Poor curve fit, inconsistent activity, precipitation. | • Degradation from improper storage. • Solvent precipitation in aqueous buffers. • Inaccurate serial dilution [1]. | • Store at -20°C in DMSO; desiccate [1]. • Use final DMSO concentration ≤0.5%; pre-dilute in assay buffer [1]. • Perform precise, log-scale serial dilutions [1]. | | Assay Performance & Design | High background noise, low signal-to-noise (Z' < 0.5), shallow curve. | • High DMSO concentration controls [4]. • Too few data points or narrow concentration range. • Non-optimized protein/cell concentration [4]. | • Include solvent control (e.g., 0.5% DMSO). • Use 8-12 concentrations; cover 0.1 nM to 100 µM. • Titrate cells/proteins; run pilot to find EC50/IC50 [4]. | | Data Analysis | Poor curve fitting, unreliable IC50/EC50. | • Incorrect model selection. • Inadequate outlier handling. | • Use 4-parameter logistic (4PL) model. Fit with "log(inhibitor) vs. response". • Visually inspect data; exclude obvious outliers. |
Q1: What is the typical solubility and recommended storage condition for this compound?
Q2: What is the expected potency range (IC50) of this compound in cellular assays?
Q3: How can I confirm that the observed cellular phenotype is specific to BRPF bromodomain inhibition by this compound?
This protocol outlines key steps for generating a robust dose-response curve using a cell viability assay, adaptable to other readouts like HTRF [1] [4].
1. Prepare this compound Stock Solution and Serial Dilutions
2. Cell Seeding and Compound Treatment
3. Incubation and Assay Readout
4. Data Analysis and Curve Fitting
(1 - (Abs_sample - Abs_background) / (Abs_DMSO_control - Abs_background)) * 100.The following diagram illustrates the core workflow for a this compound dose-response experiment, from preparation to analysis.
The table below summarizes how this compound has been used in recent scientific studies, which can serve as a reference for your experimental design.
| Study Context | Reported Treatment Duration | Key Findings/Outcome Measured |
|---|---|---|
| Study in Triple-Negative Breast Cancer (TNBC) to overcome Taxol resistance [1] | 72 hours | Cell viability was significantly reduced when this compound was used in combination with Taxol. |
Since precise timing for this compound is not established, you can determine the optimal treatment window for your system by performing a time-course and dose-response experiment. The diagram below outlines this general workflow.
What is a typical starting concentration for this compound? While the optimal concentration is cell-type dependent, one study on TNBC cells used a concentration of 10 µM this compound in combination with Taxol [1]. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your specific model.
How do I know if this compound is working in my experiment? You should include a functional assay to confirm target engagement. The study on TNBC cells demonstrated that effective BRPF1 inhibition by this compound led to a decrease in global protein translation and a reduction in ABCB1 expression, which was associated with re-sensitization to Taxol [1].
The table below summarizes the critical parameters for using PFI-4 with a DMSO vehicle control, compiled from recent studies and manufacturer information.
| Parameter | Reported Value / Range | Context & Source |
|---|---|---|
| Final DMSO Concentration | ≤ 0.1% (v/v) | Standard non-cytotoxic concentration used in cell-based assays (e.g., osteoclast differentiation studies) [1]. |
| This compound Stock Concentration | Not explicitly stated, but prepared in 100% DMSO | The stock solution is dissolved in pure DMSO and then diluted into culture medium to achieve the desired final concentration and DMSO level [1]. |
| This compound Working Concentration (Cell Viability) | Up to 5 µM | Tested in mouse bone marrow-derived monocytes (BMMs); >90% cell viability maintained after 72 hours [1]. |
| This compound Working Concentration (Functional Assay) | 0.1 - 1 µM | Effective range for inhibiting osteoclast differentiation in BMMs [1]. 250 nM (IC₅₀ in cellular FRAP assay) [2] [1]. |
| Reported Solubility | Not explicitly stated | Handled as a solution in DMSO for in vitro studies; stability in aqueous buffer not discussed [1]. |
Q1: What is the maximum recommended final concentration of DMSO in cell culture when using this compound? A final concentration of 0.1% (v/v) DMSO is widely used and considered a safe, non-cytotoxic threshold for most cell cultures. Studies on this compound have successfully used this concentration without observing adverse effects on cell viability in various assays [1].
Q2: How should I prepare my this compound stock solution? this compound should first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). This stock should be aliquoted and stored at -20°C or -80°C. For cell treatment, this stock is then serially diluted into the cell culture medium to achieve both the desired final concentration of this compound and a final DMSO concentration of ≤0.1% [1].
Q3: My experimental results show high cell death in all groups, including the vehicle control. What could be wrong? This is a classic sign of DMSO toxicity. Please troubleshoot using the following steps:
Volume of Stock to Add (µL) = (Final Volume (µL) * Final DMSO %) / (Stock DMSO %)This protocol outlines a standard cell-based assay for evaluating this compound, based on methodologies from the literature [2] [1].
Workflow: Cell-Based Assay with this compound
Procedure:
Preparation of Treatment Medium
Cell Seeding and Treatment
Incubation and Endpoint Analysis
Data Analysis
The table below summarizes the primary quantitative data available for PFI-4, highlighting its potency and selectivity.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (BRPF1) | 80 nM [1] [2] [3] | Cell-free assay (ALPHAscreen) [1] [2]. |
| IC₅₀ (BRPF1) | 172 nM [4] | Cell-free assay (ALPHAscreen), different study context [4]. |
| Kd (BRPF1B) | 13 nM [1] [4] | Isothermal Titration Calorimetry (ITC) [1] [4]. |
| Selectivity (BRPF2) | IC₅₀: 7.9 μM [2] / Kd: 775 nM [4] | Cell-free assay. Demonstrates >60-fold selectivity over BRPF2 [4] [2]. |
| Selectivity (BRPF3) | IC₅₀: >10 μM [2] | Cell-free assay [2]. |
| Cellular Potency | IC₅₀: 250 nM [1] | Cell-based assay (e.g., FRAP) [1]. |
| In vitro Efficacy | 1.25 μM (inhibits osteoclast differentiation) [3] | 7-11 day treatment of human primary monocytes [4] [3]. |
The key data for this compound was generated using the following established biochemical and cellular assays:
This is a primary method used to determine the IC₅₀ value of 80 nM [1] [2].
The following diagram illustrates this competitive binding process:
This technique provided the high-affinity Kd value of 13 nM [1] [4] [5].
This assay demonstrated this compound's cellular activity (IC₅₀ of 250 nM) by showing it disrupts BRPF1's function in living cells [1] [5].
This compound is a potent, selective, and cell-permeable chemical probe that targets the acetyl-lysine binding pocket of the BRPF1 bromodomain [1] [4].
The table below summarizes the key experimental details and published quantitative data for this compound from an AlphaScreen assay, which you can use as a reference point for this technology [1].
| Assay Parameter | Details for this compound (AlphaScreen) |
|---|---|
| Targets Tested | BRD1, BRD4, BRPF1B, BRPF3, TIF1α [1] |
| Reported IC₅₀ (BRPF1B) | Provided in assay (specific value not listed in search results) [1] |
| Assay Format | Competition binding assay in 384-well plate [1] |
| Key Reagents | Biotinylated peptide, His-tagged protein, streptavidin-coated donor beads, nickel chelate acceptor beads [1] |
| Incubation Steps | 30 min with protein/peptide → 60 min with beads [1] |
| Detection Reader | PHERAstar FS (BMG Labtech) [1] |
The methodology for the AlphaScreen assay used to characterize this compound is as follows [1]:
While direct data for this compound in HTRF is unavailable, the table below contrasts the core principles of these two technologies based on general information from the search results. This can help you understand their inherent strengths.
| Feature | AlphaScreen | HTRF |
|---|---|---|
| Detection Principle | Proximity-induced chemiluminescence (singlet oxygen energy transfer) [2] [3] | Time-resolved Förster Resonance Energy Transfer (TR-FRET) [3] [4] |
| Signal Generation | Chemiluminescent reaction in acceptor beads produces a light emission peak [3] | Long-lifetime fluorescence from lanthanide cryptate donors allows delayed measurement [3] [4] |
| Key Components | Donor and Acceptor beads [2] | Donor and Acceptor fluorophores [3] |
| Primary Advantage | High signal amplification; reduced auto-fluorescence due to excitation/emission wavelengths [2] | Low background due to time-resolved detection, reducing short-lived fluorescence interference [3] [4] |
| Typical Application | Ideal for detecting large molecules (proteins, antibodies) in complex matrices [3] | Suited for kinase assays, GPCR studies, protein-protein interactions, and small molecules [3] |
The diagram below illustrates the fundamental difference in how these two methods generate a detectable signal.
Since a direct head-to-head comparison of this compound in both assays is not available in the public domain, you may need to consider the following steps to obtain the data you need:
The following table summarizes the key experimental data for this compound, highlighting its potency and selectivity.
| Attribute | Experimental Data | Experimental Context (Assay/Model) |
|---|---|---|
| Biochemical Potency (BRPF1) | pKd = 8.0 (Kd ≈ 10 nM); IC₅₀ = 80 nM [1] | BROMOscan binding assay [2] [1]: A high-throughput binding assay panel evaluating interactions across 35 bromodomains. |
| Cellular Potency | pIC₅₀ = 7.1 (IC₅₀ ≈ 80 nM) [1] | NanoBRET cellular target engagement assay [1]: Measures displacement of NanoLuc-tagged BRPF1 bromodomain from HaloTagged histone H3.3 in U2OS cells. |
| Selectivity (vs. BRPF2/BRD1) | >100-fold selectivity [1] | BROMOscan panel [2] [1]: Direct binding affinity (Kd) measured across a wide range of bromodomains. |
| Selectivity (vs. BRPF3) | >100-fold selectivity [1] | BROMOscan panel [2] [1]. |
| Selectivity (vs. BRD4) | >100-fold selectivity [1] | BROMOscan panel [2] [1]. |
| Functional Cellular Effect | Disrupts BRPF1 binding to histone H3.3 [1] | Fluorescence Recovery After Photobleaching (FRAP) [3]: Shows that this compound affects the chromatin binding dynamics of BRPF1 in U2OS cells. |
For researchers looking to replicate or understand these studies, here are the methodologies for the key assays cited.
This compound functions as a highly selective chemical probe for the BRPF1 bromodomain. BRPF1 acts as a scaffold protein that helps assemble histone acetyltransferase (HAT) complexes, which include proteins like MOZ and MORF. By inhibiting the BRPF1 bromodomain, this compound disrupts its recognition of acetylated lysine marks on histones, thereby interfering with the assembly and function of these chromatin-modifying complexes [2] [1]. The following diagram illustrates this mechanism and the experimental workflow used to validate this compound.
| Inhibitor | Primary Target(s) | Key Reported Biological Effects & Experimental Context | Potency / IC₅₀ (where available) |
|---|
| JQ1 | BET family (BRD2/3/4/BRDT) [1] [2] | - Reduces c-Myc expression; suppresses tumor growth in endometrial cancer models [3].
The following are methodologies from key studies on JQ1 and I-BET762 to help guide your experimental design.
This protocol is typical for assessing the effect of BET inhibitors on cancer cell viability and clonogenicity [3].
This method is used to evaluate the impact of BET inhibitors on the immune response [4] [7].
This describes a standard xenograft model to test inhibitor efficacy in a live animal model [3].
The following diagram illustrates the shared mechanistic pathway of JQ1 and I-BET762, disrupting BRD4-mediated gene transcription.